

Application Notes and Protocols: 1-Methyl-2-indolinone in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Methyl-2-indolinone

Cat. No.: B031649

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Introduction

1-Methyl-2-indolinone, also known as N-methyloxindole, is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidinone ring, with a methyl group at the 1-position.^[1] This core scaffold, and the broader class of 2-indolinones, is of significant interest in medicinal chemistry due to its versatile biological activities.^{[2][3]} The 2-indolinone moiety serves as a privileged scaffold, meaning it can bind to a variety of biological targets, and its derivatives have been successfully developed as therapeutic agents. A notable example is Sunitinib, an FDA-approved multi-kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which is built upon the 2-indolinone core.^{[4][5]} The applications of **1-methyl-2-indolinone** and its analogs span various therapeutic areas, including oncology, anti-inflammatory, and infectious diseases.^{[6][7]}

These application notes provide an overview of the synthesis, biological activities, and relevant experimental protocols for researchers working with **1-methyl-2-indolinone** and related derivatives.

Synthesis of 1-Methyl-2-indolinone

The synthesis of **1-methyl-2-indolinone** is typically achieved through the N-methylation of 2-indolinone (oxindole). A common and effective method involves the use of a methylating agent such as dimethyl sulfate in the presence of a base.

Experimental Protocol: Synthesis of 1-Methyl-2-indolinone[6]

Materials:

- 2-indolinone (oxindole)
- 50% Sodium hydroxide solution
- Dimethyl sulfate
- Concentrated hydrochloric acid
- Water
- 5 L four-necked flask
- Mechanical stirrer
- Condenser
- Nitrogen inlet
- Syringe

Procedure:

- To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water, 50% sodium hydroxide solution (2.52 mol), and 2-indolinone (1.12 mol, 150 g).
- Heat the reaction mixture to 40 °C.
- Slowly add dimethyl sulfate (1.68 mol) dropwise via a syringe. The reaction is exothermic, and the temperature will likely rise.
- After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.

- Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
- Cool the mixture to room temperature and allow it to stand overnight to facilitate crystallization.
- Collect the solid product by filtration.
- Wash the solid product with water (4 times).
- Dry the product under vacuum at 40 °C overnight to yield **1-methyl-2-indolinone** as a solid.

Applications in Medicinal Chemistry

The 2-indolinone scaffold is a cornerstone in the design of kinase inhibitors.[5] By modifying the substituent at the 3-position of the indolinone ring, researchers can achieve potent and selective inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Anticancer Activity: Kinase Inhibition

Derivatives of 2-indolinone are prominent as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow.[8] Sunitinib and Semaxanib are classic examples of such inhibitors.[4][8] The general mechanism involves the indolinone core acting as a pharmacophore that competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[4]

More recently, indolin-2-one derivatives have been developed as selective inhibitors of other kinases involved in cell cycle progression and tumorigenesis, such as Aurora B kinase.[9][10]

Quantitative Data: Biological Activity of 2-Indolinone Derivatives

Compound ID	Target Kinase(s)	Target Cell Line(s)	IC50 / Ki	Reference
Compound 9	-	HepG-2	2.53 μ M	[4]
-	MCF-7	7.54 μ M	[4]	
Compound 20	-	HepG-2	2.53 μ M	[4]
-	MCF-7	6.53 μ M	[4]	
Carbamate 6e	Aurora B	MDA-MB-468	16.2 nM (IC50)	[10]
Cyclopropylurea 8a	Aurora B	MDA-MB-468	10.5 nM (IC50)	[10]
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j)	Tyrosine Kinases	-	1.34 μ M (IC50)	[11]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o)	Tyrosine Kinases	-	2.69 μ M (IC50)	[11]
N-propylindole derivative 6n	-	MCF-7	1.04 μ M (IC50)	[12]

Anti-inflammatory Activity

The 2-indolinone scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[13] This suggests potential applications in treating inflammatory diseases.

Experimental Protocols

General Protocol for Synthesis of 3-Substituted 2-Indolinone Derivatives[4]

This protocol describes a general method for the condensation of an isatin derivative with an amine-containing compound, a common strategy to create a diverse library of 2-indolinone derivatives.

Materials:

- Substituted isatin derivative (e.g., 5-bromo-isatin)
- Amine-containing compound (e.g., 2-(4-aminophenyl)quinazolin-4(3H)-one)
- Glacial acetic acid
- Ethanol

Procedure:

- In a round-bottom flask, dissolve the isatin derivative (1 equivalent) and the amine-containing compound (1 equivalent) in ethanol.
- Add a catalytic amount of glacial acetic acid.
- Heat the mixture under reflux for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Recrystallize the resulting solid from ethanol to obtain the purified product.

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (adenosine triphosphate)
- Test compound (dissolved in DMSO)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microplate, add the kinase, the substrate, and the test compound dilution to the kinase assay buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Cell Viability (MTT) Assay[13]

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

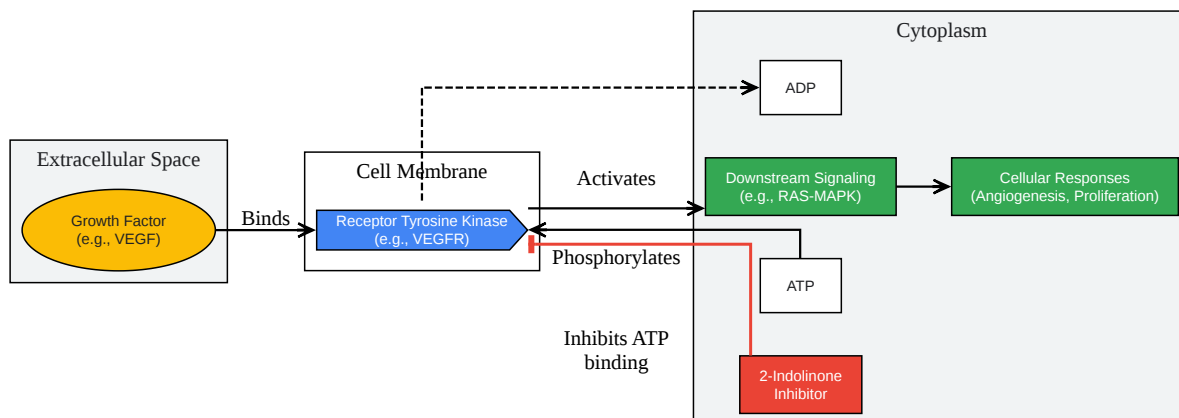
- Human cancer cell line (e.g., MCF-7, HepG-2)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- CO2 incubator
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
- Treat the cells with various concentrations of the test compound (typically in a final DMSO concentration of <1%) for a specified duration (e.g., 24, 48, or 72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

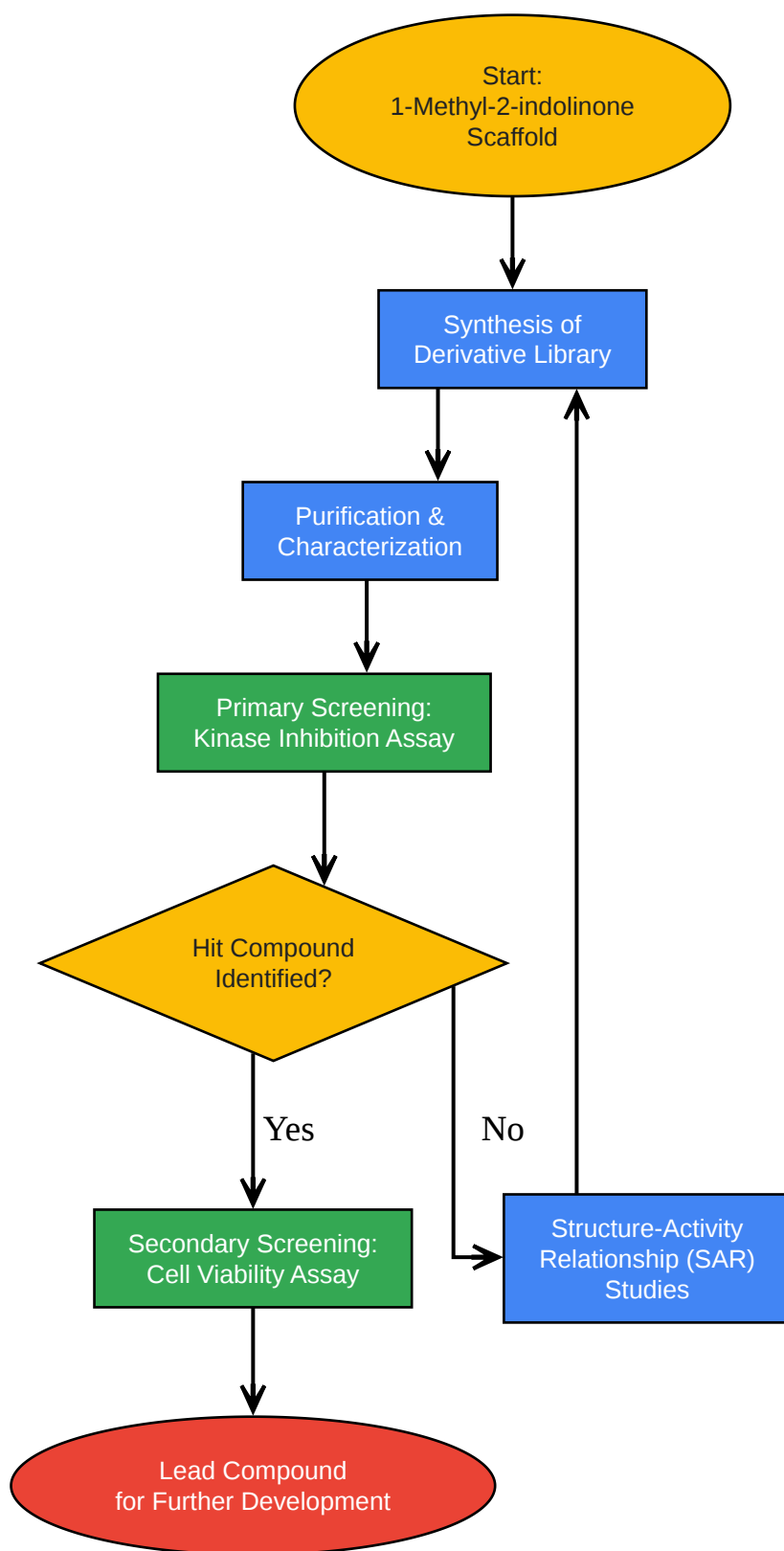
Signaling Pathway Diagram



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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 2-indolinone derivative.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and evaluation of 2-indolinone derivatives.

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